Chlorphoxim

Description

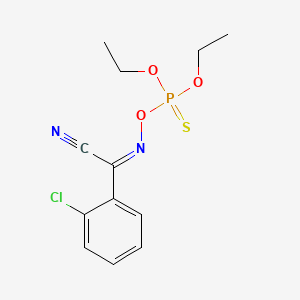

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1Z)-2-chloro-N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN2O3PS/c1-3-16-19(20,17-4-2)18-15-12(9-14)10-7-5-6-8-11(10)13/h5-8H,3-4H2,1-2H3/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKRUMZWUHSLJF-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=S)(OCC)O/N=C(\C#N)/C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN2O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14816-20-7 | |

| Record name | Chlorphoxim [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014816207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphoxim | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Biogeochemistry and Transport Dynamics of Chlorphoxim

Abiotic Transformation Pathways of Chlorphoxim (B84264)

Abiotic processes, such as photolysis and hydrolysis, play a role in the degradation of this compound in the environment.

Photolytic Degradation Kinetics of this compound in Aquatic and Terrestrial Compartments

Photodegradation, a chemical reaction driven by light, can occur in the atmosphere and on the surface of water or soil pjoes.com. It is a significant abiotic degradation process for many organic pollutants in aquatic environments pjoes.comlsu.edu. Phototransformation in surface water can result from direct absorption of light by the compound or can be indirectly photoinduced by substances like dissolved natural organic matter or nitrate (B79036) ions pjoes.com. The presence of microorganisms, algae, or humic substances can accelerate photochemical reactions due to their ability to absorb sunlight pjoes.com. Factors influencing pesticide photodegradation include sunlight intensity, application site properties, application method, and the pesticide's properties pjoes.com. While general principles of photodegradation are established for organic compounds and pesticides pjoes.comlsu.edunih.govnih.govfrontiersin.org, specific detailed kinetics for this compound in aquatic and terrestrial compartments were not extensively found in the provided search results.

Hydrolytic Stability and pH-Dependent Transformation of this compound

Hydrolysis is a chemical degradation method that can affect organophosphorus pesticides nih.gov. The stability of many pesticides, particularly organophosphates, is negatively affected by alkaline conditions msu.eduumass.edu. Alkaline hydrolysis occurs under these conditions, degrading the pesticide into non-toxic or inactive forms msu.edu. The rate of hydrolysis can be significantly influenced by pH, temperature, solubility, concentration, agitation, humidity, and the presence of other substances msu.edu. For many pesticides, optimal stability in water is around pH 5, and the degradation rate can increase tenfold for every unit increase in pH above 7 msu.eduumass.edu. While the general principles of pH-dependent hydrolysis for organophosphates are clear msu.eduumass.eduresearchgate.netnih.govgoogleapis.com, specific data on the hydrolytic stability and pH-dependent transformation kinetics of this compound were not detailed in the provided search results.

Biotic Degradation and Microbial Metabolization of this compound

Microorganisms play a crucial role in the degradation and transformation of organic compounds in the environment nih.govfrontiersin.orgmedcraveonline.com.

Microbially-Mediated Degradation of this compound in Soil and Aqueous Environments

Biodegradation is considered a major mechanism for the loss of most chemicals released into the environment pjoes.com. Microorganisms can transform organic compounds through various processes, including oxidation, reduction, hydrolysis, and the introduction of functional groups medcraveonline.com. Many organophosphorus pesticides in soil can be mineralized by microorganisms nih.gov. The rate of degradation can be influenced by factors such as soil type, climate, and other environmental conditions ijeab.comfrontiersin.org. Studies on the degradation of similar organophosphate insecticides like chlorpyrifos (B1668852) have shown that microbial activity is important in soil and can be influenced by soil pH ijeab.comnih.gov. While microbial degradation is a significant fate process for pesticides nih.govmsu.eduresearchgate.netfrontiersin.orgijeab.comfrontiersin.orgopenedition.orgbohrium.compaho.orgcdc.govnih.govmdpi.comdntb.gov.ua, specific detailed information on the microbially-mediated degradation of this compound in soil and aqueous environments was not extensively available in the provided search results. Some results indicate low persistence in treated rivers, which could imply microbial degradation as a factor openedition.org.

Elucidation of Microbial Metabolic Pathways for this compound Biotransformation

Microbial biotransformation involves structural modifications of chemical compounds by organisms or enzyme systems, often leading to more polar molecules frontiersin.orgmedcraveonline.com. This process can involve reactions like hydroxylation, epoxidation, and oxidation frontiersin.org. Understanding microbial metabolic pathways is crucial for assessing the fate of xenobiotics mdpi.com. While the principles of microbial biotransformation are well-documented researchgate.netmedcraveonline.comfrontiersin.orgcdc.govmdpi.comdntb.gov.uanih.gov, specific details on the elucidated microbial metabolic pathways for this compound biotransformation were not found in the provided search results. Research on other organophosphates like chlorpyrifos has identified metabolites such as 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and diethylthiophosphate (B1229741) (DETP) and implicated bacterial strains in their degradation frontiersin.org.

Environmental Distribution, Sorption, and Persistence of this compound

The environmental distribution, sorption to soil and sediment, and persistence of a chemical determine its potential for transport and long-term presence in different environmental compartments bohrium.comdntb.gov.uaeuropa.eu. Sorption affects a compound's mobility, with strong adsorption to soil particles reducing leaching into water ijeab.com. Persistence is related to the rate of degradation processes pjoes.com. This compound is described as having low persistence in treated rivers openedition.org. Little information is specifically available regarding the environmental fate of this compound, although it is noted that its use raises concerns regarding its impact on non-target organisms and the environment, including potential contamination of soil and water ontosight.aiontosight.ai.

Adsorption-Desorption Dynamics of this compound in Diverse Soil and Sediment Matrices

The interaction of this compound with soil and sediment matrices is a critical factor influencing its mobility and bioavailability. Adsorption to soil and sediment particles can reduce the concentration of this compound in the aqueous phase, potentially limiting its leaching and transport to water bodies. Conversely, desorption allows the compound to re-enter the aqueous phase, making it available for uptake by organisms or further transport.

While specific data on the adsorption-desorption dynamics of this compound is limited in the provided search results, general principles regarding organophosphate pesticides and the related compound chlorpyrifos offer insight. Adsorption of organic compounds to soils and sediments is largely controlled by their propensity to sorb to and desorb from constituents of the solid phase, with organic matter being a significant factor. ecetoc.org The extent of adsorption is often described by the adsorption-desorption distribution coefficient (Kd), which can be normalized to the organic carbon content (Koc) to provide a more universal parameter related to a molecule's hydrophobicity. ecetoc.org

Studies on chlorpyrifos, a related organophosphate insecticide, indicate that its adsorption to soils and aquatic sediments correlates strongly with organic carbon content. nih.gov Adsorption tends to reduce chlorpyrifos mobility, but adsorption to erodible particulates, dissolved organic matter, or mobile inorganic colloids can enhance its mobility. nih.gov Adsorption to suspended sediments and particulates is considered a major route for off-site migration of chlorpyrifos to surface waters. nih.gov Adsorption can also increase the persistence of pesticides by reducing their availability for degradation. nih.gov

Research on other pesticides has shown that adsorption is often initially rapid but can continue to increase slowly over time, potentially due to diffusion into organic matter and intraparticle nanopores. ecetoc.org Desorption studies have revealed hysteresis, indicating that the rate of sorption is higher than desorption, suggesting that the process is not completely reversible. mdpi.com

Given the structural similarities between this compound and other organophosphates, it is likely that the adsorption-desorption dynamics of this compound are similarly influenced by soil and sediment properties, particularly organic carbon content. Further research specifically on this compound is needed to fully characterize its behavior in diverse environmental matrices.

Volatilization Potentials of this compound from Environmental Interfaces

Volatilization is the process by which a chemical substance moves from a solid or liquid phase into the atmosphere in a gaseous state. This process can contribute to the dissipation of pesticides from treated areas but can also lead to atmospheric transport and potential deposition in non-target areas.

The provided search results mention volatilization as a potential route of loss for this compound from the soil surface. scribd.com For pesticides in general, volatilization is more rapid in hot weather, leading to higher equilibrium concentrations in the air. who.int The vapor pressure of a substance is a key indicator of its tendency to vaporize. herts.ac.uk

While specific data on the vapor pressure or volatilization rate of this compound is not detailed in the search results, the mention of volatilization as a loss mechanism suggests it is a relevant process in its environmental fate. scribd.com The use of formulations designed to reduce vaporization has been explored for other agrochemicals, indicating that controlling volatilization can be important for minimizing off-site movement. google.com

Leaching and Runoff Dynamics of this compound in Agricultural and Natural Systems

Leaching and runoff are significant transport pathways for pesticides from application sites into water bodies. Leaching involves the movement of a substance downward through the soil profile with percolating water, potentially reaching groundwater. Runoff occurs when water flows over the soil surface, carrying dissolved or adsorbed substances into surface waters.

Pesticides can be carried off the application site into surface water and groundwater through runoff and/or leaching, particularly when excessive amounts are applied, or heavy rainfall or irrigation occurs. unl.edu Highly water-soluble pesticides are more prone to leaching. unl.edu

The search results indicate that this compound has a DT₅₀ (half-life) in soils of less than 0.5 years, and microorganisms are believed to play a role in its degradation. scribd.com Some loss from volatilization and photodecomposition on the soil surface also occurs. scribd.com While the half-life provides an indication of persistence, the potential for leaching and runoff is also influenced by factors such as soil type, slope, rainfall intensity, and the pesticide's adsorption characteristics. mdpi.comfrontiersin.org

Studies on other organophosphate insecticides highlight the importance of runoff as a transport mechanism to aquatic habitats. mdpi.com For example, chlorpyrifos, which is strongly adsorbed and slowly degrading, has been found in both surface water and groundwater samples. mdpi.com Dimethoate, a weakly adsorbed and fast-degrading pesticide, was detected in groundwater primarily during the rain phase after spraying, indicating preferential transport. mdpi.com

Given that this compound is used in agricultural settings and can be applied as a soil treatment ontosight.ai, leaching and runoff are relevant pathways for its movement in the environment. The extent of leaching and runoff would depend on the factors mentioned above, as well as the specific formulation and application method used.

Transport and Distribution of this compound in Surface Water and Groundwater Hydrosystems

The transport and distribution of this compound in surface water and groundwater are direct consequences of leaching, runoff, and potentially atmospheric deposition. Once in water systems, the compound can be transported over distances and may pose risks to aquatic organisms and potentially human health through contaminated drinking water sources.

Pesticides can enter aquatic environments through direct application, overspray, drift, runoff, or leaching from fields. researchgate.net The presence of pesticides in surface water and groundwater is a significant environmental concern. mdpi.comresearchgate.net

While specific monitoring data for this compound in surface water and groundwater is not extensively detailed in the provided results, the general principles of pesticide transport in hydrosystems apply. Contaminant transport in groundwater can be influenced by groundwater flow patterns, precipitation, and the slope of the land. frontiersin.org Interactions with the soil matrix can retard the movement of contaminants compared to groundwater flow. gw-project.org However, certain conditions or properties within contaminant plumes can potentially facilitate transport, leading to contaminants migrating at a similar rate to groundwater. gw-project.org

The detection of other organophosphate pesticides like chlorpyrifos and endosulfan (B1671282) in both surface and groundwater samples in agricultural areas demonstrates the potential for these compounds to reach and persist in water systems. mdpi.com The mobility of pesticides in water is influenced by their solubility and their tendency to adsorb to suspended particles and sediments. nih.govmdpi.com

The potential for this compound to be present in surface and groundwater necessitates monitoring and assessment to understand its distribution and potential impacts on aquatic ecosystems and drinking water quality.

Formation and Environmental Relevance of this compound Transformation Products

Pesticides in the environment are subject to various transformation processes, leading to the formation of degradation products or metabolites. These transformation products can have different chemical properties, mobility, persistence, and toxicity compared to the parent compound. Understanding their formation and fate is crucial for a comprehensive assessment of the environmental impact of a pesticide.

Identification and Characterization of Environmentally Formed Metabolites of this compound

The transformation of this compound in the environment can occur through various biotic and abiotic processes, including hydrolysis, photolysis, and microbial degradation. These processes can lead to the formation of a range of metabolites.

While specific metabolites of this compound are not explicitly listed with detailed characterization in the provided search results, the transformation of the related compound phoxim (B1677734) has been studied. Photodegradation of phoxim on glass plates resulted in the isolation and identification of several metabolites, including a photoisomerization product that was also detected in this compound. inchem.org Other identified metabolites of phoxim included diethylphosphoric acid and O,O-diethyl phosphorothioic acid. inchem.org

The EAWAG-BBD pathway prediction system is a tool that can be used to identify potential environmental transformation products of organophosphorus pesticides based on biotransformation rules. mdpi.com This suggests that computational methods can be employed to predict potential metabolites of this compound.

Further research is needed to specifically identify and characterize the full suite of environmentally formed metabolites of this compound under various environmental conditions.

Environmental Fate and Mobility of this compound Degradation Products

The environmental fate and mobility of this compound degradation products are as important as those of the parent compound. Metabolites can be more or less mobile, persistent, and toxic than the original pesticide. Their behavior in soil and water systems will determine their potential for transport and exposure.

The search results indicate that the environmental transformation products of organophosphorus pesticides can pose similar comprehensive toxicity risks as the parent compounds. mdpi.comresearchgate.net Some transformation products of non-restricted organophosphates have shown high toxicity, particularly genotoxicity. mdpi.com

Studies on the metabolites of other pesticides have shown that they can infiltrate the soil environment more readily than the parent compound and impact soil microbial communities. mdpi.com Metabolites have also been detected in surface water with high environmental residue concentrations. mdpi.com

The persistence of degradation products can vary depending on their chemical structure, environmental conditions, and the degradation pathway. nih.gov Some degradation products may persist for years or even decades. nih.gov

Assessing the environmental fate and mobility of this compound degradation products requires their identification and subsequent studies on their adsorption, degradation rates, and potential for leaching and transport in various environmental compartments. This information is crucial for a complete understanding of the long-term environmental implications of this compound use.

Ecotoxicological Assessment and Ecological Impact of Chlorphoxim

Ecotoxicity of Chlorphoxim (B84264) to Non-Target Terrestrial Biota

The application of this compound can lead to exposure of various terrestrial organisms, including beneficial arthropods, soil dwelling organisms, and birds.

Sublethal and Lethal Effects of this compound on Beneficial Arthropods (e.g., Pollinators, Parasitoids)

Impact of this compound on Soil Microbial Communities and Macrofauna

The presence of insecticides in soil can influence the composition and activity of soil microbial communities, which are vital for nutrient cycling and soil fertility mdpi.commdpi.com. While general information on the impact of various insecticides, including some organophosphates, on soil microbes suggests potential inhibitory effects and alterations in bacterial populations, specific data for this compound's impact on soil microbial communities and macrofauna were not extensively detailed in the provided search results mdpi.comnih.govresearchgate.net. Studies on other pesticide classes, such as neonicotinoids, have shown significant negative impacts on soil microbial community structure, composition, functioning, and diversity nih.gov. The response of soil microbial communities to pesticides can vary depending on the specific chemical, soil type, and environmental conditions researchgate.net.

Aquatic Ecotoxicology of this compound

This compound residues can enter aquatic environments through runoff, spray drift, and other routes, posing risks to aquatic organisms researchgate.neteaht.org.

Acute and Chronic Toxicity of this compound to Aquatic Invertebrate Species

While detailed acute and chronic toxicity data specifically for this compound on a wide range of aquatic invertebrate species were not comprehensively available in the search results, studies on aquatic toxicity often utilize organisms like Daphnia magna as representatives of aquatic invertebrates eurofins.comchemsafetypro.com. Acute toxicity is typically measured as the concentration that immobilizes 50% of the test organisms (EC50) over a short period (e.g., 48 hours), while chronic toxicity assesses effects on reproduction and survival over longer periods (e.g., 21 days) eurofins.comchemsafetypro.com. Some search results indicate that other chemicals have shown similar sensitivity between aquatic invertebrates and algae in acute toxicity tests europa.eu.

Effects of this compound on Ichthyofauna and Amphibian Life Stages

Research using zebrafish (Danio rerio) as a model organism has investigated the toxicity of this compound to fish. Exposure to high concentrations of this compound has been shown to result in high mortality rates, pericardium edema, reduced hatchability, and decreased heart rate in zebrafish embryos researchgate.netresearchgate.netnih.gov. This compound exposure also induced nervous system damage, altered swimming behavior, and inhibited acetylcholinesterase (AChE) activity in zebrafish embryos researchgate.netnih.gov. Furthermore, it increased oxidative stress and induced apoptosis nih.gov.

While information specifically linking this compound to amphibian toxicity was limited in the search results, amphibians are known to be sensitive to pesticides at various life stages, both in water and on land birc.orgnih.govthebhs.org. Organophosphate insecticides, in general, can cause mortality and sublethal effects such as delayed metamorphosis, reduced size, reproductive problems, and deformities in amphibians birc.orgthebhs.org. The toxicity to amphibians can also be influenced by environmental factors like pH and the presence of predators pitt.edu.

Table: Ecotoxicity Data for this compound

| Organism Group | Effect Measured | Value | Source/Notes |

| Temperate Freshwater Fish | Acute 96 hour LC₅₀ | > 0.22 mg l⁻¹ herts.ac.uk or 120 mg l⁻¹ herts.ac.uk | Different sources provide varying values. |

| Birds | General Toxicity | Highly toxic herts.ac.uk | |

| Zebrafish Embryos | Mortality (96 hpf) | High concentrations lead to high mortality researchgate.netnih.gov | Concentration-dependent effects. researchgate.net |

| Zebrafish Embryos | Hatchability | Low hatchability at high concentrations researchgate.netnih.gov | Concentration-dependent effects. researchgate.net |

| Zebrafish Embryos | Heart Rate | Decreased at high concentrations researchgate.netnih.gov | Concentration-dependent effects. researchgate.net |

| Zebrafish Embryos | Pericardium Edema | Increased at high concentrations researchgate.netnih.gov | Concentration-dependent effects. researchgate.net |

| Zebrafish Embryos | Nervous System Damage | Observed after exposure researchgate.netnih.gov | Inhibition of AChE, altered swimming behavior. researchgate.netnih.gov |

| Zebrafish Embryos | Oxidative Stress | Significantly increased nih.gov | Inhibition of antioxidant enzymes, ROS activation. nih.gov |

| Zebrafish Embryos | Apoptosis | Induced nih.gov | Enhanced expression of apoptotic genes. nih.gov |

Phytotoxicity of this compound to Aquatic Primary Producers (Algae and Macrophytes)

Aquatic primary producers, including algae and macrophytes, form the base of aquatic food webs and are crucial for ecosystem health. Herbicides, in general, can significantly impact these organisms, altering species composition and community structure mdpi.com. While comprehensive data specifically on this compound's phytotoxicity to a wide range of aquatic primary producers is limited in the provided search results, some information suggests potential effects.

Research on the toxicity of various herbicides to green algae indicates that toxicity varies significantly depending on the chemical structure and mode of action mdpi.com. This compound is an organophosphate insecticide, not a herbicide, but its presence in aquatic environments could still potentially affect non-target primary producers.

One study mentions that during trials in model streams, exposure to this compound at 2 mg/L for 3 hours resulted in a bloom of epilithic algae following the death of the majority of zoobenthos researchgate.net. This indirect effect suggests that while this compound might not be directly highly toxic to certain algae at this concentration and exposure time, its impact on grazers can lead to algal proliferation.

Another study investigating this compound's effects on zebrafish embryos mentions using a microalgae-bacteria consortium in degradation strategies dntb.gov.ua. While not a direct phytotoxicity study, it acknowledges the interaction of this compound with microalgae in an environmental context.

General information on phytotoxicity testing highlights that current understanding is often based on a limited number of green algae species, and there can be large interspecific variation in response nih.gov. Aquatic vascular plants (macrophytes) have been used less frequently in such testing nih.gov.

Bioaccumulation and Trophic Transfer of this compound within Aquatic Ecosystems

Bioaccumulation refers to the uptake and accumulation of a substance in an organism, while trophic transfer describes the movement of a substance through the food chain ecetoc.orgresearchgate.net. The potential for a chemical to bioaccumulate is often related to its lipophilicity, measured by the octanol-water partition coefficient (Kow) ecetoc.orgeeer.org. Biomagnification occurs when the concentration of a substance increases at successively higher trophic levels ecetoc.orgresearchgate.net.

Limited specific data on the bioaccumulation and trophic transfer of this compound is available in the provided search results. One source indicates a bioconcentration factor (BCF) of 6.3 for fish pic.int. The Annex VI trigger for BCF is 100 for compounds not readily biodegradable, suggesting a low risk of bioconcentration in fish based on this value pic.int. The same source mentions a clearance time (CT50) of 12 ± 0.81 days in organisms after a 14-day depuration phase, with 52% of residues remaining pic.int.

Another source, while stating that little information is available regarding this compound's environmental fate, mentions it has low fish toxicity herts.ac.uk. A Safety Data Sheet for this compound indicates no information is available regarding its bioaccumulation scbt.com.

General principles of bioaccumulation and trophic transfer highlight that hydrophobic organic chemicals tend to accumulate in the lipid tissues of aquatic organisms sfu.ca. Substances with log Kow values between 5 and 8 may have significant trophic amplification potential ecetoc.orgmdpi.com. Trophic transfer is influenced by factors such as water solubility, lipid solubility, and the organism's metabolism and elimination rate ecetoc.org. Biomagnification has been demonstrated for a limited number of substances, often those that are persistent, toxic, have negligible metabolism, and a log Kow between 5 and 8 ecetoc.orgmdpi.com.

Based on the available data, the reported BCF of 6.3 for fish suggests a low potential for bioconcentration of this compound in fish pic.int. However, the limited information and lack of detailed studies on trophic transfer make a comprehensive assessment of its biomagnification potential difficult.

Data on this compound Bioaccumulation in Fish:

| Endpoint | Value | Notes | Source |

| Bioconcentration Factor (BCF) | 6.3 | For fish | pic.int |

| Clearance Time (CT50) | 12 ± 0.81 days | After 14-day depuration phase in organisms | pic.int |

| Residues after Depuration | 52% | After 14-day depuration phase in organisms | pic.int |

Broader Ecosystem-Level Effects of this compound

Pesticides entering freshwater ecosystems can interact with both biotic and abiotic components, leading to direct and indirect effects on the community structure and ecosystem functions wur.nl.

Disruptions to Ecosystem Services (e.g., Biological Control, Nutrient Cycling) Attributable to this compound

Aquatic ecosystems provide essential services, including water purification, nutrient cycling, and supporting biodiversity which contributes to biological control nih.govscirp.orgencorenature.orginvasive.org. Chemical pollution can interfere with these services by impacting ecosystem structure and functions nih.gov.

This compound is an insecticide herts.ac.uk, and insecticides are designed to harm biota, posing a potential for adverse environmental effects on non-target communities wur.nl. The use of insecticides can interfere with beneficial organisms, such as the natural enemies of pests, which are important for biological control wisc.edu. While specific studies detailing this compound's disruption of biological control or nutrient cycling in aquatic ecosystems were not prominently found in the provided snippets, the general understanding of insecticide impacts suggests a potential for such disruptions.

Studies on the use of insecticides in the Onchocerciasis Control Programme in West Africa, which historically included this compound, noted that while initial applications of temephos (B1682015) and this compound had a fairly strong short-term impact on invertebrate communities, the treated rivers showed resilience and capacity for recovery ird.frfao.org. The program emphasized selecting compounds not toxic to non-target aquatic fauna and optimizing their use ird.fr. The monitoring concluded that the larvicides employed had little long-term effect on the non-target fauna and no detectable effect on fish populations ird.frfao.org.

Ecosystem services like water purification rely on the breakdown and removal of pollutants by ecosystem components encorenature.org. Disruptions to the microbial or invertebrate communities responsible for these processes could impair water quality. Nutrient cycling, another vital ecosystem service, involves the transformation and movement of nutrients within the ecosystem nih.gov. Changes in the abundance or activity of organisms involved in decomposition or nutrient uptake due to this compound exposure could affect nutrient cycling.

While direct evidence from the provided text specifically linking this compound to widespread, irreversible disruption of biological control or nutrient cycling is limited, its nature as an insecticide and the observed short-term impacts on invertebrate communities in historical usage contexts suggest a potential for localized or temporary effects on these ecosystem services wisc.eduird.frfao.org.

Alterations in Community Structure and Biodiversity Indices Following this compound Exposure

Chemical pollution can lead to alterations in species abundances and assemblage composition within aquatic ecosystems nih.gov. Biodiversity is crucial for ecosystem functioning and resilience nih.govscirp.org.

This suggests that while acute exposures to this compound can cause short-term impacts on aquatic invertebrate community structure, potentially reducing the abundance of sensitive species, the resilience of the ecosystem and recovery of populations from untreated zones can mitigate long-term alterations in community structure and biodiversity indices under certain conditions, such as those managed within the Onchocerciasis Control Programme fao.org. However, the sensitivity of different species varies, and the impact on specific, more vulnerable taxa could be more pronounced.

Data on Community Structure Impacts (Observed in historical control programs):

| Organism Group | Observed Effect (Short-term) | Long-term Outcome | Source |

| Aquatic Invertebrates | Fairly strong impact on communities | Recovery observed | ird.frfao.org |

| Fish | No detectable effect | No major changes | ird.frfao.org |

| Epilithic Algae | Bloom (indirect effect) | Not specified | researchgate.net |

Insecticidal Efficacy, Biochemical Mechanism, and Resistance Dynamics of Chlorphoxim

Biochemical Basis of Chlorphoxim's Insecticidal Action in Target Organisms

This compound (B84264), as an organophosphate, exerts its insecticidal effects by targeting the nervous system. ontosight.aiepa.govorst.edu Its primary mode of action involves the inhibition of acetylcholinesterase (AChE). ontosight.aiontosight.aiepa.govorst.edu

Characterization of Acetylcholinesterase Inhibition by this compound in Pest Species

Acetylcholinesterase is an enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. ontosight.aiorst.edunih.gov This breakdown is essential for the termination of nerve impulses. orst.edunih.gov this compound inhibits AChE by binding to the enzyme's active site, preventing it from hydrolyzing acetylcholine. ontosight.ainih.gov This leads to an accumulation of acetylcholine, causing continuous stimulation of post-synaptic receptors. ontosight.aiorst.edu

Studies have characterized the inhibition of AChE by organophosphates like this compound in various pest species. Organophosphates are substrate analogues to ACh and bind covalently to a serine residue within the active site of AChE, leading to phosphorylation of the enzyme and retarding its reactivation or causing inactivation. nih.govplos.org This irreversible or slow reversible inhibition disrupts normal nervous system function. nih.gov

Neurophysiological and Synaptic Disruptions Induced by this compound in Insects

The accumulation of acetylcholine at neuromuscular junctions and cholinergic synapses due to AChE inhibition by this compound results in a state of hyperexcitation in the insect nervous system. ontosight.aiepa.govorst.eduplos.org This continuous stimulation manifests as rapid twitching of voluntary muscles, tremors, incoordination, and eventually paralysis. epa.gov The disruption of normal synaptic transmission ultimately leads to the death of the insect. ontosight.aiontosight.aibenchchem.com While studies specifically detailing this compound's neurophysiological effects in insects are limited in the provided context, the general mechanism for organophosphates involves this disruption of cholinergic signaling. ontosight.aiepa.govorst.edu Research on other organophosphates, such as chlorpyrifos (B1668852), confirms that they block the enzyme controlling messages between nerve cells, causing the nervous system to malfunction. orst.edu Exposure to this compound has been shown to affect brain acetylcholinesterase activity in fish, indicating its impact on the nervous system. openedition.orgopenedition.org

Evolution and Characterization of Resistance to this compound in Pest Populations

The repeated and extensive use of insecticides like this compound exerts significant selection pressure on pest populations, driving the evolution of resistance. nih.govagriculturaljournals.com Resistance to organophosphates, including this compound, has become a significant challenge in pest management. ird.fropenedition.orgnih.gov

Incidence and Spatial Distribution of this compound Resistance Phenotypes

Resistance to this compound has been observed in various pest species, particularly in areas with intensive insecticide application. In West Africa, resistance to this compound developed in forest species of the Simulium damnosum complex, vectors of onchocerciasis, following its use as an alternative to temephos (B1682015) when temephos resistance emerged. ird.fropenedition.orgnih.govnih.govcambridge.org This resistance appeared relatively quickly, approximately a year after the introduction of this compound in some areas. openedition.orgnih.gov Resistance to temephos and this compound has also been noted in S. squamosum in Cameroon. who.int

While resistance to this compound developed, it has been noted to be less stable than temephos resistance in some cases and may regress when treatment is stopped. ird.fr However, the appearance of cross-resistance between temephos and this compound in the same resistant strains of Simulium damnosum complex has been reported. ird.frcambridge.orgresearchgate.net

Data on the incidence and spatial distribution of this compound resistance can be crucial for developing effective resistance management strategies, such as insecticide rotation. nih.govnih.gov

Here is a table summarizing some reported instances of this compound resistance:

| Pest Species | Location | Observation | Source |

| Simulium damnosum complex (forest species) | West Africa | Resistance developed after introduction as a temephos alternative; cross-resistance observed. | ird.fropenedition.orgnih.govnih.govcambridge.org |

| Simulium squamosum | Cameroon | Resistance to temephos and this compound observed. | who.int |

| Anopheles albimanus | Mexico | 97% susceptibility observed in one study area, despite resistance to other insecticides in the region. | paho.org |

Molecular and Biochemical Mechanisms Conferring Resistance to this compound

Resistance to organophosphate insecticides like this compound can arise through several mechanisms, including target-site insensitivity and metabolic detoxification. agriculturaljournals.comresearchgate.net

Biochemical studies on this compound resistance in the Simulium damnosum complex have indicated an increase in esterase activity in resistant strains compared to susceptible ones. cambridge.orgresearchgate.net Preliminary studies suggested that both esteratic hydrolysis and oxidative cleavage were involved in this compound metabolism in S. damnosum s.l., with evidence of increased detoxification by both routes in the resistant S. sanctipauli cytospecies. cambridge.orgresearchgate.net An increase in oxidative detoxification in the resistant strain was associated with a slight, non-significant increase in cytochrome P450. cambridge.org

Target-Site Insensitivity Mutations (e.g., Acetylcholinesterase Gene Polymorphisms)

Target-site resistance involves modifications to the insecticide's target protein, reducing its sensitivity to the chemical. For organophosphates, this often involves mutations in the ace gene, which encodes acetylcholinesterase. plos.orgmdpi.comnih.govcirad.frresearchgate.netnih.gov Point mutations in the ace1 gene have been found to be associated with resistance to organophosphate and carbamate (B1207046) pesticides in various insect species. plos.orgresearchgate.netnih.gov These mutations can alter the structure of AChE, making it less sensitive to inhibition by the insecticide. plos.org

Studies on other insect species have identified specific amino acid substitutions in AChE that confer reduced sensitivity to organophosphates. For example, mutations in Drosophila melanogaster and Culex pipiens quinquefasciatus have been linked to organophosphate resistance. plos.orgcirad.fr While specific mutations conferring this compound resistance directly are not detailed in the provided snippets, the general principle of target-site insensitivity through ace gene polymorphisms is a well-established mechanism for resistance to organophosphates. plos.orgmdpi.comnih.govcirad.frresearchgate.netnih.gov Combining mutations in the same AChE protein can increase the resistance level and broaden the spectrum of resistance. cirad.fr

Enhanced Metabolic Detoxification Pathways (e.g., Esterases, Cytochrome P450 Monooxygenases)

Metabolic detoxification is a significant mechanism by which insects develop resistance to insecticides, including organophosphates like this compound mdpi.com. This process involves enzymatic degradation and conjugation of the insecticide into more water-soluble, excretable metabolites mdpi.com. Two key enzyme families implicated in this detoxification are esterases and cytochrome P450 monooxygenases (P450s) mdpi.com.

Studies on the Simulium damnosum complex, a vector of onchocerciasis, have indicated the involvement of both esteratic hydrolysis and oxidative cleavage in this compound metabolism in resistant strains researchgate.netresearchgate.net. Evidence suggests an increase in detoxification by both these routes in resistant S. sanctipauli compared to susceptible strains researchgate.netresearchgate.net. While a slight, non-significant increase in cytochrome P450 was observed in the resistant strain, the increase in oxidative activity was likely connected to this compound resistance researchgate.netresearchgate.net. Elevated esterase activity has also been correlated with resistance to other organophosphate insecticides in mosquitoes rutgers.educambridge.org. These esterases can confer resistance by rapidly binding and sequestering the insecticide, preventing it from reaching its target site mdpi.comrutgers.edu.

Role of Cuticular Permeability and Behavioral Avoidance in this compound Resistance

Insecticide resistance can also involve alterations in the insect cuticle, which affect the penetration of the insecticide, and behavioral changes that lead insects to avoid exposure mdpi.comfrontiersin.orgescholarship.orgnih.govnih.gov.

Cuticular resistance arises from modifications to the cuticle, such as thickening or changes in composition, which reduce the rate at which an insecticide can penetrate the insect's body frontiersin.orgnih.govnih.gov. While cuticular resistance alone may not confer complete resistance, it can act synergistically with other mechanisms, like metabolic detoxification, to enhance the insect's ability to tolerate the insecticide nih.govnih.gov.

Behavioral resistance refers to evolutionary changes in insect behavior that result in avoidance of insecticide exposure frontiersin.orgescholarship.org. This can include reduced entry into treated areas, increased exit rates from treated surfaces, or changes in feeding times frontiersin.orgescholarship.org. Behavioral resistance can be a significant factor when there are inconsistencies between field efficacy and the physiological resistance profile of an insect population escholarship.org.

Specific research detailing the role of cuticular permeability and behavioral avoidance specifically in this compound resistance in target pests was not extensively available in the search results, although these mechanisms are generally recognized in insecticide resistance frontiersin.orgescholarship.orgnih.govnih.gov.

Genetic Architecture and Inheritance Patterns of this compound Resistance

The development of insecticide resistance is a genetic phenomenon, involving the accumulation of resistance-associated genes in a population under selection pressure from insecticide application mdpi.comcdc.gov. The genetic architecture of resistance can involve changes in single genes (monogenic) or multiple genes (polygenic) garvan.org.au. Inheritance patterns describe how these resistance traits are passed down through generations garvan.org.au.

For organophosphate insecticides, resistance is often linked to genes encoding detoxifying enzymes like esterases and cytochrome P450s, or target-site modifications in acetylcholinesterase mdpi.comrutgers.educambridge.org. Studies on the genetic basis of resistance in insect vectors have investigated the inheritance of elevated esterase activity and altered acetylcholinesterase cambridge.org.

While the search results confirm that resistance to this compound has been observed in field populations of the Simulium damnosum complex and is associated with metabolic detoxification researchgate.netresearchgate.netwho.intbvsalud.orgopenedition.org, detailed information specifically on the genetic architecture and inheritance patterns of this compound resistance was limited. However, the principles of genetic inheritance, including autosomal dominant and recessive patterns, are fundamental to understanding how resistance alleles spread within a population garvan.org.au. The concept of gene-for-gene relationships has also been explored in the context of host-parasite interactions and resistance wikipedia.org.

Strategic Management of this compound Resistance

Managing insecticide resistance is crucial for maintaining the effectiveness of pest control tools. This involves a combination of strategies aimed at reducing selection pressure and preventing the widespread establishment of resistant populations.

Integration of this compound within Holistic Integrated Pest Management (IPM) Frameworks

Integrated Pest Management (IPM) is a comprehensive approach that combines various pest control techniques to manage pest populations while minimizing the use of pesticides and reducing risks to human health and the environment ct.govfao.orgeuropa.eu. Integrating insecticides like this compound within an IPM framework means using them judiciously and only when necessary, based on monitoring and established action thresholds ct.goveuropa.eu. IPM emphasizes the use of non-chemical methods, such as cultural practices, biological control, and host plant resistance, alongside chemical control fao.orgeuropa.eu.

Efficacy of Insecticide Rotation and Mixture Strategies for Resistance Mitigation

Insecticide rotation and mixture strategies are key tactics for mitigating the development of resistance irac-online.orgnih.govirac-online.orgfrac.info. Rotation involves alternating the use of insecticides with different modes of action over time irac-online.orgnih.gov. This prevents continuous selection pressure from a single insecticide, making it more difficult for resistance to a specific mode of action to become fixed in the population nih.gov.

Mixtures involve applying two or more insecticides with different modes of action simultaneously irac-online.orgirac-online.orgfrac.info. For mixtures to be effective in resistance management, the active ingredients should have different modes of action and ideally, there should be limited or no cross-resistance between them irac-online.orgirac-online.org. Mixtures are most effective when resistance to both components is absent or very low irac-online.org.

The discovery of resistance to this compound in Simulium damnosum in the Onchocerciasis Control Programme area highlighted the need for alternative insecticides and strategies like rotation openedition.orgopenedition.org.

Methodologies for Monitoring and Early Detection of this compound Resistance Development

Monitoring for insecticide resistance is essential for detecting its development early and implementing appropriate management strategies ird.frwho.int. Methodologies for monitoring resistance typically involve bioassays to assess the susceptibility of pest populations to insecticides ird.frwho.int. These tests expose insects to different concentrations of the insecticide and determine the mortality rate ird.fr. Comparing the responses of field populations to a known susceptible strain can indicate the presence and level of resistance ird.fr.

Biochemical and genetic studies can also be used to investigate the underlying mechanisms of resistance, such as elevated enzyme activity or target-site mutations ird.frresearchgate.netresearchgate.netcambridge.org. Early detection of resistance allows for timely intervention, such as switching to different insecticides or implementing alternative control methods, before resistance becomes widespread and significantly impacts control efficacy who.int. Monitoring programs can also track the spatial and temporal spread of resistance bvsalud.org.

The Onchocerciasis Control Programme in West Africa implemented monitoring of blackfly susceptibility to insecticides, which led to the detection of resistance to temephos and subsequently this compound who.intbvsalud.orgopenedition.orgopenedition.org.

Advanced Analytical Methodologies for Chlorphoxim Environmental Trace Analysis

Comprehensive Sample Preparation Protocols for Environmental Matrices Containing Chlorphoxim (B84264)

Effective sample preparation is a critical step in the trace analysis of this compound from complex environmental matrices such as soil, water, air, and biota. This involves optimizing techniques to efficiently extract the compound and subsequent clean-up procedures to remove interfering substances.

Optimized Extraction Techniques for this compound from Soil, Water, Air, and Biota Samples

Advanced Clean-up Procedures for Matrix Interference Elimination (e.g., Solid Phase Extraction, Dispersive Solid Phase Extraction)

Environmental samples often contain numerous compounds that can interfere with the analytical detection of this compound. Clean-up procedures are essential to remove these matrix interferences, improving the accuracy and sensitivity of the analysis ms.govnih.gov. Solid phase extraction (SPE) is a versatile clean-up technique where the extract is passed through a cartridge packed with a sorbent material that selectively retains either the analyte or the matrix interferences rsc.orgwebofproceedings.org. Dispersive solid phase extraction (dSPE) is a simplified version of SPE where the sorbent is directly added to the sample extract, followed by mixing and centrifugation to remove the sorbent and adsorbed interferences mdpi.comnih.govresearchgate.netmdpi.com. This technique is particularly useful for complex matrices and offers advantages in terms of speed and reduced solvent consumption mdpi.comanalis.com.my. The choice of sorbent material in both SPE and dSPE is critical and depends on the chemical properties of this compound and the nature of the interfering substances mdpi.comnih.gov.

Hyphenated Chromatographic and Spectroscopic Techniques for this compound Detection

Hyphenated techniques, which combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, are indispensable for the trace analysis of this compound and its potential metabolites in environmental samples researchgate.netmdpi.com.

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS/MS) for this compound and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound mdpi.comthermofisher.com. High-resolution GC-MS/MS provides enhanced selectivity and sensitivity, which is crucial for detecting trace levels of this compound and its metabolites in complex environmental matrices thermofisher.com. GC-MS/MS operates by separating the compounds in a sample based on their boiling points and interactions with the stationary phase in the GC column, followed by fragmentation and mass analysis in the tandem mass spectrometer thermofisher.com. This allows for the identification and quantification of target compounds based on their unique fragmentation patterns unl.pt. GC-MS/MS is particularly effective for analyzing less polar metabolites of this compound that are sufficiently volatile for GC analysis rsc.org.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Polar this compound Species

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of polar and less volatile compounds, making it suitable for this compound and its more polar metabolites researchgate.netspectroscopyonline.com. LC-MS/MS separates compounds based on their interactions with the stationary and mobile phases in the LC column, followed by detection and quantification using a tandem mass spectrometer spectroscopyonline.comlcms.cz. This technique is highly sensitive and selective, allowing for the detection of analytes at very low concentrations in complex matrices nih.govlcms.cz. LC-MS/MS is often preferred for compounds that are thermally labile or have low volatility, which may not be suitable for GC-MS mdpi.comrsc.org. The use of different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be optimized for the specific properties of this compound and its metabolites to enhance detection sensitivity unl.ptrsc.org.

Development of Novel Sensor Technologies for Rapid this compound Detection

The development of novel sensor technologies offers the potential for rapid and on-site detection of this compound in environmental samples nih.govresearchgate.net. These sensors aim to provide quick assessments of contamination levels without the need for extensive laboratory procedures kunakair.com. While general sensor technologies for environmental pollutants are being developed, specific sensors for this compound would require the design of recognition elements that selectively interact with the compound nih.govalphasense.com. Research in this area focuses on various sensing principles, including electrochemical, optical, and mass-sensitive methods nih.govalphasense.com. The goal is to achieve high sensitivity, selectivity, and portability for widespread environmental monitoring applications researchgate.netkunakair.com.

Quantitative Analysis and Environmental Residue Profiling of this compound

Quantitative analysis of this compound in environmental samples aims to determine the precise concentration of the compound. One analytical technique that has been studied for the estimation of this compound in formulations, grains, and soils is differential pulse polarography researchgate.net. This electrochemical method involves measuring the current produced by the reduction of the compound as a function of applied potential, allowing for its quantification.

Beyond specific methods like polarography, advanced chromatographic techniques coupled with mass spectrometry are widely employed for the trace analysis and environmental residue profiling of pesticides, including organophosphates like this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), offer high sensitivity and selectivity necessary for analyzing complex environmental matrices such as water, soil, and air hilarispublisher.commdpi.com. MS/MS is particularly valuable in environmental analysis for its ability to identify and quantify trace-level contaminants with enhanced specificity mdpi.com.

Environmental residue profiling involves the identification and quantification of chemical residues in different environmental compartments. This compound residues have been reported as being frequently detected in water researchgate.net. Environmental evaluations, such as studies conducted in the Bandama basin of Ivory Coast involving this compound 20% EC, provide insights into the compound's behavior in aquatic systems, noting factors like decreased activity downstream potentially due to settling who.int. Such studies, while not always providing detailed quantitative residue levels in the provided information, are essential for understanding the presence and distribution of this compound in the environment. Analyzing environmental samples helps in mapping the presence of environmentally hazardous chemicals biocellanalytica.se.

Method Validation, Quality Assurance, and Interlaboratory Comparisons in this compound Analysis

To ensure the reliability and accuracy of analytical results for this compound in environmental matrices, rigorous method validation, quality assurance (QA), and quality control (QC) procedures are indispensable. The objective of validating an analytical method is to demonstrate that it is suitable for its intended purpose apvma.gov.aunetpharmalab.eslabmanager.comeuropa.eu. This involves evaluating several key parameters.

Method validation typically includes assessing:

Specificity: The ability to accurately measure the analyte of interest without interference from other components in the sample matrix labmanager.comeuropa.eu.

Accuracy: How close the measured results are to the true value labmanager.com.

Precision: The degree of repeatability and reproducibility of the results under defined conditions labmanager.comeuropa.eu. This can include repeatability (within-laboratory precision) and intermediate precision (considering variations like different days, analysts, or equipment) europa.eu.

Linearity: The proportionality of the analytical response to the concentration of the analyte over a specific range.

Detection Limit (DL) and Quantitation Limit (QL): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Recovery: The efficiency of the method in extracting and detecting the analyte from the sample matrix.

Interlaboratory comparisons, also known as proficiency testing, are external quality control measures that periodically assess the performance of individual laboratories by having them analyze the same or similar samples fao.orge3s-conferences.orgmofa.go.jp. These comparisons are a reliable indicator of a laboratory's technical competence ctc-n.org. They help laboratories evaluate their analytical performance, monitor measurement uncertainty, and standardize analytical methods across different laboratories, leading to more reliable and comparable data fao.orge3s-conferences.orgmofa.go.jp. While specific interlaboratory studies focused solely on this compound analysis were not detailed in the provided information, the principles of such comparisons are fundamental to ensuring the quality and comparability of environmental monitoring data for any contaminant.

Regulatory Frameworks and Environmental Policy for Chlorphoxim Management

Methodologies for Environmental Risk Assessment of Chlorphoxim (B84264)

Environmental risk assessment of chemical substances involves evaluating their potential to cause adverse effects on ecosystems. Methodologies typically involve determining the predicted environmental concentration (PEC) and the predicted no-exposure concentration (PNEC) for organisms. eeer.org The ratio of PEC to PNEC is used to characterize the environmental risk. eeer.org

For pesticides, environmental risk assessment considers factors such as environmental fate and behavior, including transport and partitioning in air, water, and soil, as well as metabolism and degradation. fytoweb.beepa.gov Data requirements for assessing environmental fate and behavior are outlined in regulations, such as those in the European Union. fytoweb.be These assessments may involve calculating predicted environmental concentrations in surface water, considering factors like spray drift and deposition after volatilization. fytoweb.be

While general methodologies for environmental risk assessment of chemicals are established, specific detailed research findings or data tables exclusively focused on the environmental risk assessment methodologies applied specifically to this compound were not prominently found in the search results. However, the principles of assessing environmental fate and behavior, as well as determining PEC and PNEC, would be applicable to this compound as an organophosphate insecticide.

Review of National and International Legislative Mandates and Environmental Standards for this compound Residues

Legislative mandates and environmental standards for pesticide residues aim to protect human health and the environment. These regulations often set maximum residue limits (MRLs) for pesticides in food and feed products. nda.gov.zaeuropa.euuseforesight.ioeuropa.eu

Information from the search results indicates that this compound is not currently approved for use as a pesticide in Great Britain or under EC Regulation 1107/2009 in the European Union. herts.ac.uk It is also not listed as U.S. EPA Registered or CA Registered. pesticideinfo.org this compound is included in the PAN International Ban List. pesticideinfo.org

While the European Union has harmonized and simplified pesticide MRLs and established a common assessment scheme, specific MRLs for this compound were not detailed in the provided search snippets europa.eueuropa.eu. The Codex Alimentarius, European Union, and U.S. maximum tolerance levels require visiting specific websites for detailed information pesticideinfo.org.

The absence of registration and inclusion in ban lists in several regions suggests stringent regulatory stances towards this compound. This aligns with the objective of protecting human health and the environment from potential risks associated with pesticide use. who.int

Principles of Sustainable Environmental Stewardship and Best Management Practices for this compound Use

Sustainable environmental stewardship involves the shared responsibility for environmental quality and is reflected in choices made by individuals, companies, communities, and governments. jmu.edu It includes continuous improvement of environmental performance, efficient use of natural resources, protection of ecosystems, and compliance with environmental requirements. jmu.edu

For pesticide use, sustainable stewardship and best management practices aim to minimize risks to non-target organisms and the environment. ontosight.ai Although this compound is largely considered obsolete herts.ac.uk, general principles of sustainable pesticide management would apply where its use might still occur. These principles include using registered chemical remedies according to approved uses and application methods, minimizing waste, and preventing contamination of water systems and land. nda.gov.zatraining.gov.au

Best management practices in the context of chemical use often involve:

Identifying and managing wastewater and contaminants. training.gov.au

Reducing hazardous airborne emissions. training.gov.au

Properly sorting and disposing of recyclable and non-recyclable materials. training.gov.au

Conserving energy and natural resources. training.gov.au

The chemical industry also promotes responsible care initiatives, which include commitments to safeguarding people and the environment, strengthening chemical management systems, and promoting safe chemicals management throughout the supply chain. cefic.org These initiatives emphasize continuous improvement in environmental, health, safety, and security performance. cefic.org

Future Research Trajectories and Interdisciplinary Perspectives on Chlorphoxim

Innovations in Bioremediation and Enhanced Natural Attenuation of Chlorphoxim (B84264)

Research into the environmental fate of this compound highlights the need for effective remediation strategies. While specific studies on this compound's biodegradation are limited in the provided results, the principles and advancements in the bioremediation and enhanced natural attenuation of related organophosphates and chlorinated compounds offer promising avenues for future investigation. Bioremediation, utilizing microorganisms to detoxify or remove pollutants, is considered a cost-effective and environmentally friendly method. tecnoscientifica.comnih.govfrontiersin.org

Studies on other compounds demonstrate the potential of microbial degradation. For instance, microbial degradation of chloroform (B151607) occurs under both aerobic and anaerobic conditions, often as a cometabolic process supported by growth on various hydrocarbons. nih.govresearchgate.net Engineered microorganisms, such as modified Escherichia coli strains, have shown efficiency in degrading persistent pesticides like Paraoxon and p-nitrophenol by enhancing the expression of pesticide-degrading genes. researchgate.netnih.govudspub.com This suggests that similar genetic and metabolic engineering approaches could be explored for developing microbial strains capable of degrading this compound.

Enhanced natural attenuation (ENA) involves interventions that increase the rate of natural attenuation processes, such as biodegradation, in contaminated environments. frtr.govmdpi.com Research in this area focuses on augmenting the activity of native microorganisms by providing electron donors or other necessary nutrients. mdpi.com Applying ENA principles to this compound contamination could involve identifying and stimulating native microbial populations with the capacity to break down the compound or its metabolites. Future research should focus on isolating and characterizing microbial consortia capable of degrading this compound, understanding the biochemical pathways involved, and developing strategies to enhance their activity in situ through the introduction of specific amendments or engineered strains.

Exploration of Eco-Friendly Alternatives and Synergistic Control Agents to this compound

The development and adoption of eco-friendly alternatives and synergistic control agents represent a significant future research direction for reducing reliance on conventional insecticides like this compound. Biological pest control, which employs natural predators, parasitoids, or pathogens, offers a sustainable approach to managing pest populations with reduced environmental impact. koppert.co.za Research could investigate the efficacy of specific biocontrol agents against pests targeted by this compound.

Computational Modeling and Predictive Analytics for this compound's Environmental Fate and Ecotoxicological Impact

Computational modeling and predictive analytics play a crucial role in understanding and forecasting the environmental behavior and ecotoxicological effects of chemical compounds like this compound. Computational toxicology utilizes mathematical, statistical, and computer science tools to predict the adverse effects of toxicants. mdpi.comnih.gov

Models can be developed to simulate the environmental fate of this compound, including its degradation, transport in soil and water, and potential for bioaccumulation. nsk.hropenedition.org Quantitative Structure-Activity Relationship (QSAR) models, which link chemical structure to biological activity, can be employed to predict this compound's toxicity to various non-target organisms based on its molecular properties. mdpi.com Physiologically based pharmacokinetic (PBPK) models, although more commonly used for human health assessments, can be adapted to predict the uptake, distribution, metabolism, and excretion of this compound in ecological receptor species, aiding in the assessment of exposure and internal dose. researchgate.netepa.gov

Future research should focus on developing and refining these computational models specifically for this compound, incorporating relevant environmental parameters and biological data. Predictive analytics can help identify areas at higher risk of contamination and predict potential ecological impacts, guiding monitoring efforts and informing risk assessment.

Cross-Disciplinary Research Integrating Socio-Economic and Environmental Aspects of this compound Use

Addressing the challenges associated with pesticide use requires a cross-disciplinary approach that integrates socio-economic and environmental considerations. Research in this area recognizes that the use of compounds like this compound is not solely a technical issue but is intertwined with agricultural practices, economic factors, public health, and environmental protection. cambridge.orglstmed.ac.ukoxfordeconomics.commdpi.comunido.org

Future research should investigate the socio-economic drivers behind this compound use, including farmer practices, market demands, and regulatory frameworks. This involves collaboration between environmental scientists, toxicologists, economists, sociologists, and policymakers. Studies could assess the economic impacts of transitioning to alternative pest control methods, evaluate the effectiveness of educational programs on sustainable pesticide use, and analyze the policy implications of regulating or phasing out this compound. lstmed.ac.ukwho.int Understanding the perceptions and behaviors of stakeholders, from farmers to consumers, is crucial for developing effective and acceptable strategies for reducing environmental risks associated with this compound.

Emergent Technologies and Methodologies in this compound Research

Emergent technologies and methodologies are continuously advancing the capabilities for studying and managing chemical compounds. For this compound research, this includes advancements in analytical techniques for detection and monitoring, as well as novel approaches for degradation and environmental management.

Synthetic biology and metabolic engineering represent emergent fields with significant potential for developing novel bioremediation strategies. nih.govudspub.com Beyond engineered microbes for degradation, research could explore the use of enzyme-based systems or cell-free synthetic pathways designed for the specific detoxification of this compound. Nanotechnology could also play a role, with research exploring the use of nanomaterials for targeted delivery of bioremediation agents or for the adsorption and removal of this compound from water or soil.

Furthermore, the application of 'omics' technologies (genomics, transcriptomics, proteomics, metabolomics) can provide deeper insights into the mechanisms of this compound toxicity and the microbial degradation pathways, paving the way for more targeted and effective interventions. irantypist.com

Q & A

Q. What analytical methods are recommended for identifying and quantifying Chlorphoxim in environmental or biological samples?

Methodological Answer: this compound detection typically employs chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For environmental samples, solid-phase extraction (SPE) is used to isolate the compound from matrices like soil or water. Calibration curves with spiked samples ensure quantification accuracy. Validation should include recovery rates (80–120%) and limits of detection (LODs) below regulatory thresholds .

Q. How can researchers design experiments to assess this compound's acute toxicity in non-target organisms?

Methodological Answer: Follow OECD guidelines for acute toxicity testing. For aquatic organisms (e.g., Daphnia magna), use static or semi-static exposure systems with controlled pH, temperature, and dissolved oxygen. Calculate median lethal concentrations (LC₅₀) using probit analysis. Include negative controls and replicate treatments (n ≥ 3) to account for biological variability. Document mortality rates at 24h, 48h, and 96h intervals .

Q. What are the primary metabolic pathways of this compound in mammalian systems, and how are metabolites characterized?

Methodological Answer: Use in vitro hepatic microsomal assays (e.g., rat liver S9 fractions) to identify phase I metabolites. Employ LC-MS/MS for metabolite profiling, focusing on oxidation products like oxons or desulfurated derivatives. Confirm structures via NMR or high-resolution mass spectrometry. Compare metabolic rates across species (e.g., human vs. rodent) to evaluate interspecific variability .

Advanced Research Questions

Q. How do environmental factors (e.g., pH, UV exposure) influence this compound's degradation kinetics, and what are the ecotoxicological implications of its transformation products?

Methodological Answer: Conduct photolysis experiments using simulated sunlight (Xe lamp) and varying pH levels (4–9). Monitor degradation via HPLC-UV and identify byproducts using tandem MS. Assess toxicity of degradation products using bioassays (e.g., algal growth inhibition). Model half-lives (t₁/₂) using first-order kinetics and correlate with environmental persistence .

Q. What mechanisms underlie contradictory findings in this compound's neurotoxic effects across in vitro and in vivo studies?

Methodological Answer: Address discrepancies by standardizing exposure models. For in vitro studies, use human neuroblastoma cell lines (e.g., SH-SY5Y) with physiologically relevant concentrations (µM range). For in vivo, employ whole-organism models (e.g., zebrafish) to assess blood-brain barrier penetration. Compare acetylcholinesterase (AChE) inhibition rates and oxidative stress markers (e.g., glutathione levels) across models. Meta-analyze data to identify dose-response thresholds .

Q. How can researchers integrate omics approaches (e.g., transcriptomics, metabolomics) to elucidate this compound's sublethal effects on aquatic ecosystems?

Methodological Answer: Expose model organisms (e.g., Danio rerio) to sublethal concentrations (≤10% LC₅₀) for 14 days. Perform RNA sequencing to identify differentially expressed genes (e.g., detoxification enzymes like CYP450). Pair with metabolomic profiling (LC-QTOF-MS) to map metabolic disruptions (e.g., lipid peroxidation). Use pathway enrichment analysis (KEGG, GO) to link molecular changes to phenotypic outcomes .

Q. What statistical frameworks are optimal for reconciling spatial and temporal variability in this compound contamination data across field studies?

Methodological Answer: Apply mixed-effects models to account for nested variables (e.g., soil type, rainfall). Use geospatial tools (GIS) to map contamination hotspots and kriging interpolation for data gaps. Validate models with cross-validation (leave-one-out) and calculate uncertainty intervals. Publish raw datasets in repositories (e.g., Zenodo) to enable meta-analyses .

Data Contradiction & Reproducibility

Q. How should researchers address inconsistencies in reported half-lives of this compound across laboratory and field studies?

Methodological Answer: Replicate lab studies under field-mimicked conditions (e.g., natural sunlight, microbial communities). Measure degradation rates in mesocosms with site-specific soil/water. Use isotope-labeled this compound (¹³C) to track mineralization vs. adsorption. Publish detailed metadata (e.g., organic carbon content, microbial biomass) to contextualize variability .

Q. What protocols ensure reproducibility in this compound's genotoxicity assays (e.g., comet assay, micronucleus test)?

Methodological Answer: Adhere to OECD TG 489 (in vivo comet assay) for experimental design. Use positive controls (e.g., ethyl methanesulfonate) and blind scoring to reduce bias. Report tail moment values with standard deviations (SD) and effect sizes (Cohen’s d). Share cell culture protocols (e.g., lymphocyte isolation) in supplementary materials .

Ethical & Methodological Compliance

Q. How can researchers align this compound studies with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

Methodological Answer: Deposit raw chromatograms, mass spectra, and toxicity data in repositories like Figshare or EPA’s ECOTOX. Use standardized metadata templates (ISA-Tab) and persistent identifiers (DOIs). For computational models, share code via GitHub with version control. Cite datasets using Joint Declaration of Data Citation Principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products